5-Acétylindane

Vue d'ensemble

Description

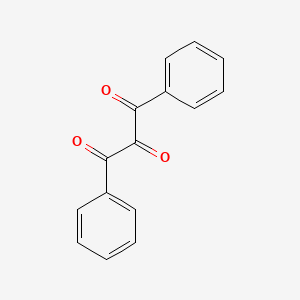

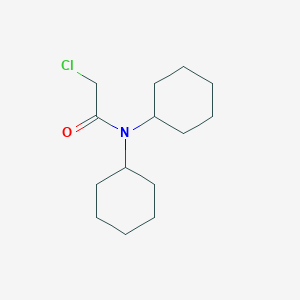

5-Acetylindane, also known as 1-(2,3-Dihydro-1H-inden-5-yl)ethanone, is a chemical compound with the molecular formula C11H12O . It has an average mass of 160.212 Da and a monoisotopic mass of 160.088821 Da .

Molecular Structure Analysis

The molecular structure of 5-Acetylindane consists of an indane group (a fused cyclohexane and benzene ring) with an acetyl group attached to the 5-position of the indane . The InChI representation of the molecule isInChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3 . Physical And Chemical Properties Analysis

5-Acetylindane has a density of 1.1±0.1 g/cm³, a boiling point of 291.4±29.0 °C at 760 mmHg, and a flash point of 123.5±19.2 °C . It has a molar refractivity of 48.5±0.3 cm³ and a polar surface area of 17 Ų . The compound is characterized by a molar volume of 150.1±3.0 cm³ .Applications De Recherche Scientifique

Produits pharmaceutiques

Le 5-Acétylindane peut avoir des applications potentielles dans l'industrie pharmaceutique . Cependant, les utilisations spécifiques dans ce domaine ne sont pas bien documentées et nécessitent des recherches supplémentaires.

Synthèse chimique

Le this compound pourrait être utilisé dans les processus de synthèse chimique . Ses propriétés, telles qu'un aspect clair incolore à jaune pâle, une forme liquide et un indice de réfraction de 1,5590-1,5640 à 20 °C, en font un candidat potentiel pour diverses réactions chimiques.

Science des matériaux

Dans le domaine de la science des matériaux, le this compound pourrait être utilisé dans la production de certains matériaux . Cependant, les matériaux spécifiques et le rôle du this compound dans leur synthèse ne sont pas clairement définis dans les ressources disponibles.

Science de l'environnement

Bien qu'il n'y ait aucune preuve directe que le this compound soit utilisé en science de l'environnement, il convient de noter que divers composés organiques sont explorés pour leurs applications potentielles dans l'amélioration de l'environnement .

Biochimie

Le this compound pourrait potentiellement être utilisé en biochimie, éventuellement dans des processus liés à la culture cellulaire et à la transfection, à la thérapie cellulaire et génique, à la chromatographie et aux tests moléculaires . Cependant, le rôle exact et les avantages du this compound dans ces processus ne sont pas clairement documentés.

Agriculture

Bien qu'il n'y ait aucune preuve directe que le this compound soit utilisé en agriculture, il convient de noter que divers composés organiques sont explorés pour leurs applications potentielles en agriculture, telles que la promotion de la croissance des plantes et la prévention des maladies .

Safety and Hazards

5-Acetylindane should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMWPTFPUCPKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962408 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4228-10-8 | |

| Record name | 5-Acetylindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetylindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the indane structure in 5-acetylindane-2-carboxylic acid regarding its biological activity?

A: The research paper investigates synthetic analogues of fomannoxin and fomajorin S, toxic metabolites produced by the fungus Heterobasidion annosum []. The study found that the presence of a 2-H- or 2-methylindane-2-acid structure is essential for the toxicity of fomajorin S. While 5-acetylindane-2-carboxylic acid itself wasn't found to be directly toxic, its structural similarity to fomajorin S suggests that the indane core plays a vital role in the biological activity of these compounds []. Further research is needed to understand the specific interactions and mechanisms by which the indane structure contributes to the observed effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)